L-Cysteine 15N

Overview

Description

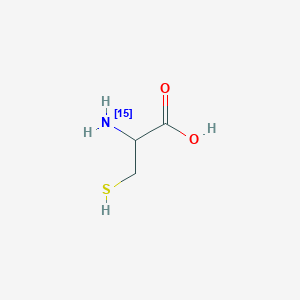

L-Cysteine 15N is an essential amino acid used in protein synthesis . It is a unique sulfur-containing amino acid that can be used in NMR investigations to probe the structure, dynamics, and binding of biological macromolecules . It may also be used as a standard for MS-based applications .

Synthesis Analysis

L-Cysteine 15N can be synthesized in the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions .Molecular Structure Analysis

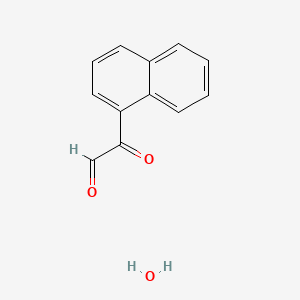

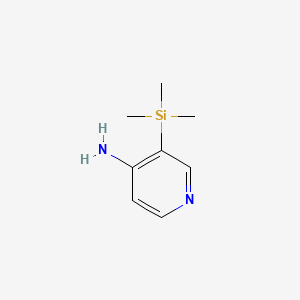

The linear formula of L-Cysteine 15N is HSCH2CH (15NH2)CO2H . It has a molecular weight of 122.15 .Chemical Reactions Analysis

L-Cysteine 15N plays a role in various cellular redox reactions . Thiol compounds like L-Cysteine 15N can convert through disulfide-exchange and air oxidation during sample preparation .Physical And Chemical Properties Analysis

L-Cysteine 15N has a molecular weight of 122.15 . . It is typically stored at temperatures between -5 °C to 5 °C .Scientific Research Applications

Protein Synthesis and Biochemical Research

L-Cysteine 15N, being an essential amino acid, plays a crucial role in protein synthesis. Its isotope-labeled counterparts are particularly useful in NMR (Nuclear Magnetic Resonance) investigations designed to probe the structure, dynamics, and binding of biological macromolecules .

Mass Spectrometry (MS) Standards

In mass spectrometry, L-Cysteine 15N can be used as a standard to calibrate instruments and ensure accuracy in MS-based applications, which is vital for quantitative analysis in proteomics and metabolomics research .

Fermentative Production

The fermentative production of L-Cysteine offers an environmentally friendly and safe alternative to traditional extraction methods from animal hair and feathers. This process uses renewable feedstocks and has applications in the pharmaceutical, food, animal feed, and cosmetic industries .

Nutritional Supplements and Health

L-Cysteine is also used in dietary supplements and drugs aimed at improving human health or treating certain diseases. Its role in antioxidant defense systems and metabolism makes it a valuable compound for medical research .

Mechanism of Action

Target of Action

L-Cysteine 15N is a variant of the amino acid L-Cysteine, where the nitrogen atom is replaced with the nitrogen-15 isotope . It primarily targets the same biological systems as L-Cysteine, which includes various enzymes and biochemical pathways involved in protein synthesis and metabolism .

Mode of Action

L-Cysteine 15N interacts with its targets in a similar manner to L-Cysteine. It is incorporated into proteins during synthesis, affecting the structure and function of these proteins .

Biochemical Pathways

L-Cysteine 15N is involved in the same biochemical pathways as L-Cysteine. It is produced from L-methionine through the transsulfuration pathway . L-Cysteine can also be derived from dietary sources and protein turnover . It acts as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Cysteine 15N are expected to be similar to those of L-Cysteine. It is absorbed in the gut, distributed throughout the body, metabolized in various tissues, and excreted in the urine . The nitrogen-15 isotope can be detected using specific analytical techniques, allowing researchers to track the pharmacokinetics of L-Cysteine 15N .

Result of Action

The molecular and cellular effects of L-Cysteine 15N action are similar to those of L-Cysteine. It plays a crucial role in protein structure and function, serves as a precursor for several important biomolecules, and participates in various biochemical reactions . The nitrogen-15 isotope allows for the tracking of these processes in greater detail .

Action Environment

The action, efficacy, and stability of L-Cysteine 15N are influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other molecules, and the specific conditions of the biological system under study . As with L-Cysteine, changes in these environmental factors can affect the behavior of L-Cysteine 15N .

Safety and Hazards

Future Directions

L-Cysteine 15N is widely used in the food, pharmaceutical, and agricultural industries . The potential functions of L-Cysteine 15N should be a part of the cellular redox system and are important in basic and applied biology . The future development of more efficient L-Cysteine 15N biosynthetic pathways is expected .

properties

IUPAC Name |

2-(15N)azanyl-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

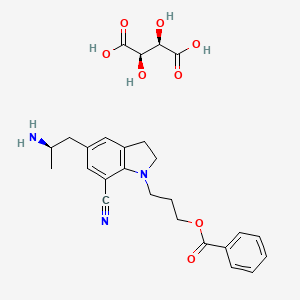

Isomeric SMILES |

C(C(C(=O)O)[15NH2])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204523-09-1 | |

| Record name | 204523-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.